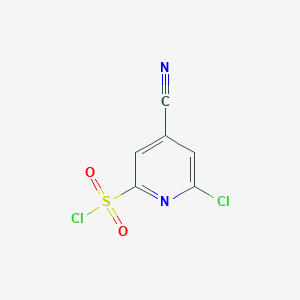
6-Chloro-4-cyanopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyanopyridine-2-sulfonyl chloride typically involves the chlorination of 4-cyanopyridine-2-sulfonyl chloride. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The products include halogenated, nitrated, and sulfonated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
6-Chloro-4-cyanopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-cyanopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-cyanopyridine-2-sulfonyl chloride
- 3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride
Uniqueness
6-Chloro-4-cyanopyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H2Cl2N2O2S |
|---|---|
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
6-chloro-4-cyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-5-1-4(3-9)2-6(10-5)13(8,11)12/h1-2H |
Clave InChI |
IYAWUDLSVZGKJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















